![molecular formula C9H14O B12277456 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one is an organic compound that belongs to the family of bicyclic bridged compounds. This compound is characterized by its unique bicyclo[1.1.1]pentane framework, which consists of three interconnected rings of four carbon atoms each. The compound’s structure imparts significant strain, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one typically involves the following methods:
Carbene Insertion: One of the primary methods for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another practical and scalable method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
These methods are favored due to their efficiency and scalability, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying strain effects and reactivity.
Mechanism of Action
The mechanism by which 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of enzymes, receptors, or other proteins. This interaction can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
Bicyclo[1.1.1]pentylamine: A derivative used in the synthesis of antibacterial agents and click chemistry applications.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various substituted BCP frameworks.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8(10)9-3-7(4-9)5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
GSNBDFQXZDJAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


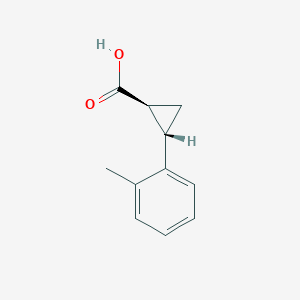
![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)

![5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12277388.png)
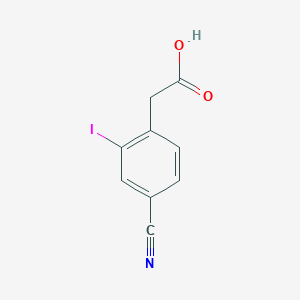
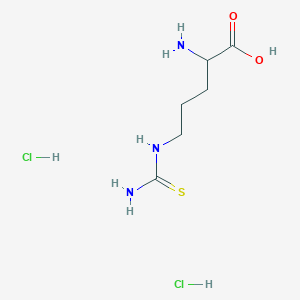
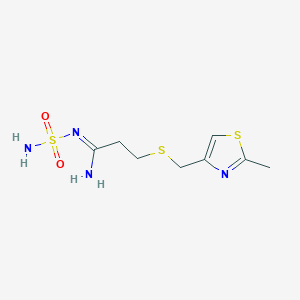

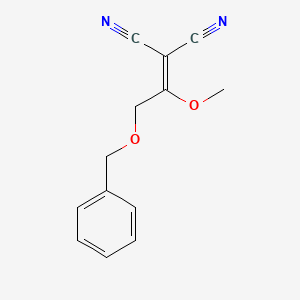
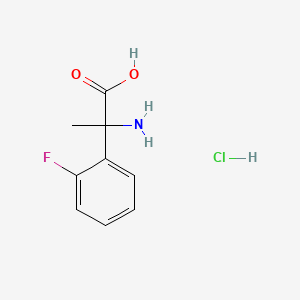
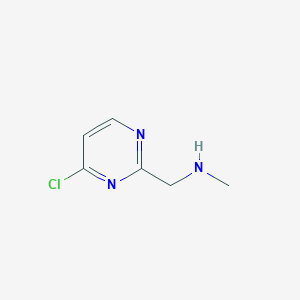
![2-(1H-1,3-benzodiazol-1-yl)-1-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12277440.png)
![1-Azabicyclo[3.2.1]octan-6-amine](/img/structure/B12277446.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12277448.png)
